molecular formula C27H22N2 B14714120 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- CAS No. 17679-73-1

1,3,4,5-Tetraphenyl-2-pyrazoline, trans-

Cat. No.: B14714120
CAS No.: 17679-73-1
M. Wt: 374.5 g/mol
InChI Key: PAIKLRCZBDBOTL-VPUSJEBWSA-N
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Description

1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,5-Tetraphenyl-2-pyrazoline, trans- can be synthesized through several methods. One common approach involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or ethanol. The reaction yields the desired pyrazoline derivative with high efficiency .

Another method involves the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This cyclocondensation reaction is catalyzed by vitamin B1 and proceeds with high yields .

Industrial Production Methods

Industrial production of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetraphenyl-2-pyrazoline, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different pyrazoline derivatives.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with specific enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and pain pathways, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,5-Tetraphenyl-2-pyrazoline, cis-
  • 1,3,4,5-Tetraphenyl-2-pyrazole
  • 1,3,4,5-Tetraphenyl-2-pyrazolidine

Uniqueness

1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is unique due to its specific trans-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

17679-73-1

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

(3R,4S)-2,3,4,5-tetraphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C27H22N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25,27H/t25-,27+/m1/s1

InChI Key

PAIKLRCZBDBOTL-VPUSJEBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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